2-(3-thienyl)-1H-imidazole
Description
2-(3-Thienyl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted at the 2-position with a 3-thienyl group. This structure combines the electron-rich imidazole ring with the conjugated thiophene system, enabling unique electronic, optical, and biological properties. Key features include:
Properties
CAS No. |
1033715-40-0 |
|---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
2-thiophen-3-yl-1H-imidazole |
InChI |
InChI=1S/C7H6N2S/c1-4-10-5-6(1)7-8-2-3-9-7/h1-5H,(H,8,9) |
InChI Key |
LCRYNZVBZZAJCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NC=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substitution pattern on the imidazole ring and the nature of attached aryl/heteroaryl groups critically determine properties. Below is a comparative analysis:
Key Observations :
- Benzimidazole analogs (e.g., 2-(2-thienyl)-1H-benzimidazole) exhibit greater planarity, enhancing interactions with biological targets like DNA .
- Fused systems (e.g., thieno-imidazole) offer rigidity and stability, advantageous for materials science .
- Bulky substituents (e.g., in L1H/L2H) enable steric control over photochromic and luminescent properties .
Key Observations :
Physicochemical Properties
*Estimated based on analogs.
Key Observations :
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